2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-
Description
Chemical Structure and Properties 3-Phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (CAS: 61760-26-7) is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . Its structure consists of a pyrido[1,2-a]pyrimidine core fused with a phenyl group at the 3-position, creating a planar bicyclic system with two ketone groups at positions 2 and 4 . The compound exhibits moderate polarity due to its carbonyl groups and aromatic rings, influencing its solubility in organic solvents like DMF and ethanol .
Synthesis The synthesis typically involves condensation of 2-aminopyridine derivatives with malonic acid or diethyl malonate under reflux conditions. For example, 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (a precursor) is prepared by reacting 4-methyl-2-aminopyridine with diethyl malonate . Subsequent functionalization with phenyl groups is achieved via Claisen-Schmidt condensation using substituted benzaldehydes . High yields (up to 98%) are reported when using triethyl orthoformate (TEF) and DMF as catalysts .
Properties
CAS No. |
61760-26-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,12H |
InChI Key |
SAGNZOWBDHLCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C3C=CC=CN3C2=O |
Origin of Product |
United States |
Preparation Methods
Bigenelli Condensation with Aminopyridines
The Bigenelli reaction remains a cornerstone for constructing the pyrido[1,2-a]pyrimidine scaffold. A modified one-pot protocol enables the synthesis of 3-phenyl derivatives via condensation of 2-aminopyridine, diethyl malonate, and benzaldehyde derivatives. Key parameters include:
-
Catalyst : Bismuth triflate (Bi(OTf)₃) and 1,8-diazabicycloundec-7-ene (DBU) synergistically accelerate cyclization.
-
Solvent : Dioxane or dimethylformamide (DMF) ensures homogeneity and facilitates intermediate stabilization.
-
Temperature : Reflux conditions (100–130°C) optimize ring closure while minimizing side reactions.
Table 1: Representative Yields for Bigenelli-Derived 3-Phenyl Analogs
| Benzaldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| None (Ph) | 12 | 78 |
| 4-Cl | 14 | 72 |
| 4-NO₂ | 16 | 65 |
Copper-Catalyzed Tandem Ullmann/Amidation
A CuI-mediated approach constructs multisubstituted derivatives through sequential C–N bond formation and cyclization. This method excels in introducing aryl groups at position 3:
-
Substrates : 2-halopyridines and (Z)-3-amino-3-phenylacrylate esters.
Table 2: CuI-Catalyzed Synthesis Optimization
| Halide (X) | Ester Group (R) | Yield (%) |
|---|---|---|
| Br | Ph | 89 |
| Cl | 4-Cl-Ph | 72 |
| I | CF₃ | 63 |
Post-Condensation Functionalization
Acetylation at Position 3
Acetyl chloride reacts with the parent compound under mild conditions to install acetyl groups, critical for subsequent derivatization:
-
Base : Potassium carbonate (K₂CO₃) and dimethylaminopyridine (DMAP) suppress enolization.
-
Solvent : DMF at room temperature achieves quantitative conversion.
Equation :
Michael Addition-Condensation for Pyrazolo Hybrids
3-Acetyl intermediates undergo condensation with aryl aldehydes and hydrazine hydrate to yield pyrazolo-fused analogs:
-
Conditions : Anhydrous K₂CO₃ in DMF, 60–80°C.
-
Scope : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction rates.
Table 3: Pyrazolo Hybrid Synthesis Efficiency
| Aldehyde | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-NO₂-C₆H₄CHO | 6 | 82 |
| 4-Cl-C₆H₄CHO | 8 | 75 |
| C₆H₅CHO | 10 | 68 |
Catalytic System Innovations
Bismuth Triflate vs. Conventional Acids
Bi(OTf)₃ outperforms POCl₃ and H₂SO₄ by minimizing halogenation side products and enabling room-temperature reactions:
Table 4: Catalyst Comparison for Cyclocondensation
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Bi(OTf)₃ | 25 | 78 | 98 |
| POCl₃ | 110 | 65 | 85 |
| H₂SO₄ | 120 | 58 | 79 |
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates, while ethereal solvents (THF) favor slower, controlled growth:
Figure 1 : Solvent polarity vs. reaction rate for Bigenelli condensation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Scalable synthesis employs tubular reactors with:
Purification Protocols
-
Crystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted aldehydes.
-
Chromatography : Silica gel with CH₂Cl₂/EtOAc (8:2) isolates regioisomers.
Comparative Analysis of Synthetic Routes
Table 5: Method Efficiency Metrics
| Method | Avg. Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bigenelli Condensation | 75 | 95 | High |
| CuI-Catalyzed Cyclization | 85 | 97 | Moderate |
| Michael Addition | 70 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities, making it a candidate for drug development:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division .
- Anti-inflammatory Properties: The compound has been shown to inhibit the expression of inflammatory mediators such as tumor necrosis factor-alpha and inducible nitric oxide synthase. This suggests potential use in treating inflammatory diseases .
- Antimicrobial Activity: Derivatives have demonstrated promising antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. A systematic evaluation using disc diffusion methods revealed that certain Schiff bases derived from this compound exhibited potent antibacterial activity .
Biochemical Research
The compound serves as a useful tool in biochemical studies:
- Enzyme Inhibition Studies: It is investigated for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways associated with diseases .
- Fluorophore for DNA Sequencing: Due to its optical properties, it has been utilized as a fluorophore in DNA sequencing techniques, enhancing the accuracy and efficiency of genetic analysis .
Material Science
In the field of materials science:
- Polymer Synthesis: The compound can be employed in the synthesis of polyesters and other polymers, reacting with halides to form alkylating agents that are useful for producing advanced materials .
Antitumor Study
A study focusing on the effects of pyrido[1,2-a]pyrimidine derivatives on MCF-7 cells demonstrated that compounds M1 and M5 significantly reduced cell viability compared to controls. Docking studies indicated strong binding interactions with dihydrofolate reductase (DHFR), suggesting a mechanism for their anticancer effects .
Antimicrobial Evaluation
A systematic evaluation using disc diffusion methods showed that specific Schiff bases derived from 2H-Pyrido[1,2-a]pyrimidine exhibited potent antibacterial activity against Staphylococcus aureus, with some compounds surpassing traditional antibiotics in effectiveness .
Mechanism of Action
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural Analogues
Key Research Findings
Stereoelectronic Effects : The phenyl group at C3 enhances resonance stabilization, increasing thermal stability (decomposition temperature >250°C) .
Catalytic Advantages: Nano-catalysts like ErCl₃ and CuFe₂O₄ reduce reaction times by 50% compared to traditional methods .
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring improve bioactivity but reduce solubility. Methyl groups at C8 optimize lipophilicity without steric hindrance .
Biological Activity
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a fused pyridine and pyrimidine ring system and has been studied for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The molecular formula of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is C14H10N2O2. Its structure is characterized by a bicyclic framework that enhances its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to inhibit various inflammatory mediators. It has been shown to target:
- Prostaglandin E2
- Inducible Nitric Oxide Synthase (iNOS)
- Tumor Necrosis Factor-alpha (TNF-α)
- Nuclear Factor kappa B (NF-κB)
These targets are crucial in the pathways associated with inflammation and cancer progression .
Anti-inflammatory Activity
Research indicates that derivatives of 2H-Pyrido[1,2-a]pyrimidine exhibit significant anti-inflammatory properties. They inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Anticancer Properties
The compound has shown promise in anticancer studies by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with tumor growth .
Other Activities
Additional biological activities reported include:
- Antioxidant : Protects cells from oxidative stress.
- Antimicrobial : Exhibits activity against various bacterial strains.
- Antipsychotic : Potential use in treating psychiatric disorders .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological assays:
- Inflammation Inhibition : A study demonstrated that specific derivatives reduced TNF-α levels significantly in vitro, indicating their potential as anti-inflammatory agents .
- Cancer Cell Lines : Another investigation showed that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM, suggesting potent anticancer activity .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold can enhance biological activity. For instance, substituents at the 3-position have been associated with increased inhibition of cancer cell proliferation .
Table 1: Biological Activities of 2H-Pyrido[1,2-a]pyrimidine Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, and how are intermediates characterized?
- Methodology : The core structure is synthesized via cyclization of 2-aminopyridine with malonic acid under anhydrous ethanol reflux (12 h), followed by recrystallization in methanol . Subsequent Claisen condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of NaOH yields substituted benzylidene derivatives (e.g., 3-benzylidene derivatives).
- Characterization : Key techniques include:
- Elemental analysis (C, H, N percentages; e.g., Calcd. C: 59.26%, Found: 60.00% ).
- Spectroscopy : IR (C=O at ~1680 cm⁻¹, C=N at ~1634 cm⁻¹), H/C NMR (aromatic protons at δ 6.05–8.80, benzylidene proton at δ 8.25), and mass spectrometry (e.g., M at m/z 414) .
Q. How can researchers confirm the purity and structural integrity of 3-phenyl derivatives?
- Approach : Use a combination of:
- Chromatography : TLC to monitor reaction progress (e.g., chloroform solvent system) .
- Thermal analysis : Melting point determination (e.g., 180°C for 3-benzylidene derivatives) .
- Advanced spectroscopy : H NMR coupling patterns (e.g., doublets for pyridine protons) and C NMR carbonyl signals (~179 ppm) .
Advanced Research Questions
Q. What strategies optimize the synthesis of spiro-annulated derivatives from 3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione?
- Experimental Design :
- Cycloaddition : React chalcone intermediates (e.g., 3-benzylidene derivatives) with para-substituted benzaldoximes in chloroform at 0–5°C, using sodium hypochlorite as an oxidizing agent to form spiroisoxazoles .
- Catalytic Enhancement : Nano-catalysts (e.g., ZnO nanoparticles) under microwave irradiation improve yields (93–97% for nitro-substituted aldehydes vs. 45% for electron-donating groups) by activating carbonyl groups and facilitating cyclization .
Q. How can contradictions in spectral or elemental analysis data be resolved during characterization?
- Troubleshooting :
- Recrystallization : Repetitive purification (e.g., ethanol) to address discrepancies in elemental analysis (e.g., C: 63.27% Calcd. vs. 63.45% Found) .
- Cross-Validation : Compare C NMR shifts with computational models (e.g., DFT calculations) to confirm assignments for ambiguous peaks (e.g., spiro carbon at δ 94.2) .
Q. What are the mechanistic insights into the heterocyclization reactions of 3-phenyl derivatives?
- Mechanistic Pathways :
- 1,3-Dipolar Cycloaddition : Chalcone intermediates react with aldoximes to form spiro compounds via nitrile oxide intermediates, with regioselectivity controlled by electron-withdrawing substituents .
- Michael Addition : Nano-catalysts (e.g., ErCl) stabilize enolate intermediates during pyran ring formation, as shown in tricyclic pyranopyrido[1,2-a]pyrimidine syntheses .
Applications in Drug Discovery
Q. How can researchers evaluate the bioactivity of 3-phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?
- Methodology :
- In Silico Screening : Molecular docking against targets like DNA topoisomerases or kinase enzymes .
- In Vitro Assays : Cytotoxicity testing (e.g., MTT assay) on cancer cell lines (e.g., HeLa), with IC values compared to reference drugs .
Q. What structural modifications enhance the compound’s therapeutic potential?
- Design Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
